molecular formula C₃₃H₅₃NO₈ B107131 Imperialine 3-beta-D-glucoside CAS No. 67968-40-5

Imperialine 3-beta-D-glucoside

Cat. No. B107131
CAS RN: 67968-40-5
M. Wt: 591.8 g/mol
InChI Key: DHQFYEJMFMYGCV-DLJWJMOOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imperialine 3-beta-D-glucoside is the glycoside of Imperialine . It may exhibit anti-tumor properties against multi-agent resistant tumor cells . The molecular formula is C33H53NO8 .


Molecular Structure Analysis

The molecular structure of Imperialine 3-beta-D-glucoside is complex with a molecular formula of C33H53NO8 . The average mass is 591.776 Da and the monoisotopic mass is 591.377136 Da .

Scientific Research Applications

Bioactive Component Extraction and Quantification Imperialine 3-beta-D-glucoside, alongside imperialine, is identified as a main bioactive component in bulbs of Fritillaria pallidiflora Schrenk. The most effective extraction method involves pre-treatment with ammonia, followed by reflux with dichloromethane:methanol. Quantitative determination is achieved through HPLC-evaporative light scattering detection (HPLC-ELSD), ensuring accuracy and reproducibility with an overall variation lower than 4% and a sample recovery higher than 98% (Li, Zeng, Li, & Lin, 2002). The significance of these alkaloids in the bulbs of Fritillaria is also emphasized through the establishment of an HPLC-ELSD method for simultaneous determination of major bioactive isosteroidal alkaloids and their glucosides (Li, Zeng, Li, Bi, & Lin, 2004).

Antimuscarinic Effects Imperialine 3-beta-D-glucoside exhibits antimuscarinic effects on carbachol precontracted guinea pig tracheal strips in vitro, indicating potential anti-asthmatic properties. The shift in concentration response curves of carbachol and the pA2 values obtained through the Schild procedure suggest a significant impact on muscarinic receptors (Ping, 2003). A similar study demonstrated that imperialine 3-beta-D-glucoside, among other isosteroidal alkaloids, shows concentration-dependent relaxation of isolated tracheal preparation, underscoring its potential in respiratory therapeutics (Li, Yili, Li, Muhamat, & Aisa, 2016).

Pharmacokinetics and Pharmaceutical Applications A study focused on Siberian Fritillary Bulb explored the pharmacokinetics of imperialine 3-beta-D-glucoside, among other isosteroidal alkaloids, in rat plasma. The HPLC-MS/MS method used indicated good accuracy and precision, providing a robust approach for pharmacokinetic studies of these compounds (Ye, Liang, Wang, & Liu, 2018).

Anti-Diabetic Potential In an in vitro study, the effects of imperialine on cell survival, carbohydrate-hydrolyzing enzymes, glucose uptake ability, insulin secretion levels, advanced glycation end products, and the activity of glyoxalase I were examined. The results revealed possible hypoglycemic effects of imperialine, suggesting its potential for future studies in the treatment of diabetes mellitus (Mashhadi Akbar Boojar, Firoozivand, & Boojar, 2021).

Effects on cAMP Concentration Imperialine 3-beta-D-glucoside, along with other alkaloids from Bulbus Fritillariae, was shown to significantly elevate the cAMP concentration in HEK cells transfected with muscarinic M(2) receptor plasmid, providing insights into the molecular mechanisms of its pharmacological effects (Zhou, Ji, Lin, Jiang, & Li, 2006).

properties

IUPAC Name

(1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-10-hydroxy-6,10,23-trimethyl-20-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3/t16-,17-,18+,19+,20-,21-,22+,23-,24+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQFYEJMFMYGCV-DLJWJMOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H53NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931753
Record name 20-Hydroxy-6-oxocevan-3-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imperialine 3-beta-D-glucoside

CAS RN

67968-40-5, 143120-88-1
Record name Imperialine 3-beta-D-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067968405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hupehemonoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143120881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Hydroxy-6-oxocevan-3-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMPERIALINE 3-.BETA.-D-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C55W6L69V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imperialine 3-beta-D-glucoside
Reactant of Route 2
Imperialine 3-beta-D-glucoside
Reactant of Route 3
Imperialine 3-beta-D-glucoside
Reactant of Route 4
Imperialine 3-beta-D-glucoside
Reactant of Route 5
Imperialine 3-beta-D-glucoside
Reactant of Route 6
Imperialine 3-beta-D-glucoside

Citations

For This Compound
5
Citations
SL Li, P Li, LJ Zheng - Yao xue xue bao= Acta Pharmaceutica …, 2001 - europepmc.org
… The established method is simple, rapid, accurate and sensitive, and can be utilized to determine the contents of imperialine and imperialine-3 beta-D-glucoside in crude drug Yibeimu (…
Number of citations: 3 europepmc.org
P Li, LJ Zeng, SL Li, ZM Bi, G Lin - Yao xue xue bao= Acta …, 2004 - europepmc.org
Aim To establish an HPLC-ELSD method for the simultaneous determination of five major bioactive isosteroidal alkaloids and gluco-alkaloids in the bulbs of Fritillaria namely peimissine…
Number of citations: 6 europepmc.org
A Lee, YC Chung, KY Kim, CH Jang, KH Song… - Nutrients, 2023 - mdpi.com
The incidence of ulcerative colitis (UC), an inflammatory disorder of the gastrointestinal tract, has rapidly increased in Asian countries over several decades. To overcome the limitations …
Number of citations: 0 www.mdpi.com
Y Xue, HL Gu - Yao xue xue bao= Acta pharmaceutica Sinica, 2005 - europepmc.org
Methods HPLC was carried out with a Waters Alliance, Model 2690, equipped with XTerra RP18 column (150 mm x 3.9 mm ID, 5 microm) and evaporated light scattering detector. The …
Number of citations: 12 europepmc.org
GX Zhang, J Li, P Zhang, HL Ruan… - Yao xue xue bao …, 2005 - europepmc.org
Methods fingerprint was performed by HPLC-ELSD. Hypersil ODS column was used; the mobile phase was composed of methanol (with 0.05% triethylamine) and water with gradient …
Number of citations: 6 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.